molecular formula C4H6N2O B077832 4-Methyl-2-pyrazolin-5-one CAS No. 13315-23-6

4-Methyl-2-pyrazolin-5-one

Cat. No. B077832
CAS RN: 13315-23-6
M. Wt: 98.1 g/mol
InChI Key: GWYFIIHULJCWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-2-pyrazolin-5-one and its derivatives can be achieved through various methods. A notable approach is the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives by cyclocondensation of 1,3-diketones with 3-methyl-1-phenyl-1H-pyrazole-5-amine and arylglyoxals. This method highlights mild reaction conditions, good to high yields, and the simplicity of procedures, offering a non-catalytic route to diverse tricyclic derivatives potentially possessing biological and pharmacological activities (Ezzati et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pyrazolin-5-one derivatives has been elucidated through green synthesis routes and characterized by single-crystal X-ray structural investigations. These studies have revealed details about the molecular geometry, including the flatness of rings and the orientation of functional groups, contributing to the understanding of their potential biological interest (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Methyl-2-pyrazolin-5-one have led to the synthesis of various derivatives with significant biological activities, including antioxidant and analgesic properties. These reactions typically involve the condensation of 4-Methyl-2-pyrazolin-5-one derivatives with various aromatic aldehydes, showcasing the versatility of this compound in synthesizing pharmacologically relevant molecules (Karrouchi et al., 2016).

Scientific Research Applications

  • Synthetic Chemistry

    • 2-Pyrazolin-5-one derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry .
    • They have been used for the synthesis of pyrazoline and thiazole derivatives .
    • The methods of application or experimental procedures involve starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide .
    • The results include the synthesis of a novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety .
  • Pharmaceutical Chemistry

    • Derivatives of 2-pyrazolin-5-one have shown remarkable anti-tubercular , antimicrobial , and anti-inflammatory activities .
  • Detection of Reducing Carbohydrates

    • 3-Methyl-1-phenyl-2-pyrazoline-5-one, a derivative of 2-pyrazolin-5-one, has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
    • This method improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
    • The results or outcomes obtained would be the successful detection and quantification of reducing carbohydrates in a given sample .
  • Asymmetric Synthesis of Pyrazoles and Pyrazolones

    • The pyrazolin-5-one derivatives have emerged as the most effective substrates for the synthesis of useful pyrazoles and their corresponding pyrazolone derivatives .
    • Recently, the reactivity of pyrazolin-5-ones has been used for the asymmetric synthesis of highly functionalised pyrazole and pyrazolone derivatives by employing organo- and metal-catalysts .
    • The results include the synthesis of a novel series of highly functionalised pyrazole and pyrazolone derivatives .
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones

    • The condensation reaction of phenylhydrazine and dinitrophenylhydrazine with 4-acetyl and 4-benzoyl pyrazolone precipitated air-stable acetyldinitrophenylhydrazone Ampp-Dh, benzoylphenylhydrazone Bmpp-Ph and benzoyldinitrophenylhydrazone Bmpp-Dh in their keto imine form .
    • Octahedral Mn (II), Ni (II), Co (II), and Cu (II) complexes of these respective ligands with two molecules each of the bidentate Schiff base, coordinating to the metal ion through the azomethine nitrogen C=N and the keto oxygen C=O, were afforded by the reaction of aqueous solutions of the corresponding metal salts with the ligands .
    • The results include the successful synthesis of these metal complexes and their characterization .
  • Antiviral Activity

    • Pyrazolones are used as antiviral agents .
    • They have been found to inhibit SARS-corona virus 3C-like protease .
    • The results include the successful inhibition of the virus protease, which could potentially lead to the development of new antiviral drugs .
  • Chemical Synthesis

    • 4-Methyl-2-pyrazolin-5-one may be used in chemical synthesis .
  • Antibacterial and Antifungal Activity

    • Pyrazolones, including 4-Methyl-2-pyrazolin-5-one, are used as antibacterial and antifungal agents.
  • Anti-Inflammatory and Analgesic Activity

    • Pyrazolones are used as anti-inflammatory and analgesic agents.
  • Cytotoxic Activity

    • Pyrazolones are used as cytotoxic agents .
  • SARS-Corona Virus 3C-Like Protease Inhibitors

    • Pyrazolones have been found to inhibit SARS-corona virus 3C-like protease .

Future Directions

Pyrazoles and pyrazolines, including 4-Methyl-2-pyrazolin-5-one, play an important role in drug discovery due to their wide range of biological activities . They have been reported to possess numerous biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity . Therefore, the synthesis of these heterocyclic compounds is of great importance .

properties

IUPAC Name

4-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFIIHULJCWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314730
Record name 4-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pyrazolin-5-one

CAS RN

13315-23-6
Record name 4-Methyl-5-pyrazolone
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Record name 4-Methyl-2-pyrazolin-5-one
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Record name 13315-23-6
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Record name 4-Methyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pyrazolin-5-one
Reactant of Route 2
4-Methyl-2-pyrazolin-5-one

Citations

For This Compound
10
Citations
Y Yamamoto, T Kuwahara, K Watanabe… - Redox …, 1996 - Taylor & Francis
… A similar pH dependence of the reaction of 4-methyl-2-pyrazolin-5one and bromine anion radical has been reported.Figure 4 shows the time course of the depletion of MCI-186 and the …
Number of citations: 194 www.tandfonline.com
S Ono, K Okazaki, M Sakurai… - The Journal of Physical …, 1997 - ACS Publications
The radical reaction intermediates and products from the antioxidative radical scavenger MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one (1), and its model system 1,3-dimethyl-2-…
Number of citations: 56 pubs.acs.org
LA Carpino - Journal of the American Chemical Society, 1958 - ACS Publications
… ofl-acetyl-3-phenyl-4-methyl-2pyrazolin-5-one in 8 ml. of acetic acid by the method described above gave 2.3 g. (79.3%) of small white crystals, mp 108-112 (softening at 104). …
Number of citations: 19 pubs.acs.org
LA Carpino, PH Terry, SD Thatte - The Journal of Organic …, 1966 - ACS Publications
… p-Methoxyphenyl-4-bromo-4-methyl-2-pyrazolin-5-one.— … 3-p-Nitrophenyl-4-methyl-2-pyrazolin-5-one.—The method … 3-p-Kitrophenyl-4-chloro-4-methyl-2-pyrazolin-5-one.—Chlo…
Number of citations: 43 pubs.acs.org
PJ Kocienski, JM Ansell, RW Ostrow - The Journal of Organic …, 1976 - ACS Publications
… 4- Chloro-3-sec-butyl-4-methyl-2-pyrazolin-5-one (lb). A 100-ml three-neck flask fitted with a condenser, magnetic stirrer, and gas inlet tube was charged with 6.00 g (39.0 mmol) of 8 …
Number of citations: 23 pubs.acs.org
GW McCarty, JM Bremner - Biology and Fertility of Soils, 1989 - Springer
… ) showed that most of the compounds tested strongly inhibited nitrification, the exceptions being 4-pyrazolecarboxylic acid, 3,5-pyrazoledicarboxylic acid, and 4-methyl-2-pyrazolin-5one…
Number of citations: 151 link.springer.com
EM Kosower, D Faust, M Ben-Shoshan… - The Journal of Organic …, 1982 - ACS Publications
… 3-(Carbomethoxy)-4-chloro-4-methyl-2-pyrazolin-5-one (5d). Hydrolysis of the ethyl ester was carried out as in the case of 4a except that CH3CN was added at the end, the solvent …
Number of citations: 21 pubs.acs.org
EM Kosower, H Kanety, H Dodiuk - Journal of Photochemistry, 1983 - Elsevier
… procedure (yield, 36%) from 3-(4-methoxyphenyl)-4-bromo-4-methyl-2-pyrazolin-5-one [19] to give syn-(4-CH,OCBHq,CHs)B (deep yellow crystals; melting point, 239 “C; crystallized …
Number of citations: 26 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
高見沢映, 林貞男 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
… (III) gave 1-aryl-4-methyl-2-pyrazolin-5-one … 析 値C10HgO3N3で1-(p-nitropheny1)-4methyl-2-pyrazolin-5-one(XIV)の … 1-(p-Aminopheny1)-4-methyl-2-pyrazolin-5-one塩 …
Number of citations: 2 www.jstage.jst.go.jp

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